molecular formula C8H8BrNO2S B8357098 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carboxylic acid

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carboxylic acid

Cat. No. B8357098
M. Wt: 262.13 g/mol
InChI Key: NCHJEZGIJMTCPJ-UHFFFAOYSA-N
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Patent
US09388197B2

Procedure details

A mixture of methyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carboxylate (150 mg, 0.54 mmol) and LiOH.H2O (34 mg, 0.81 mmol) in THF/MeOH/H2O (5 mL, 3:1:1) was stirred at RT for 90 min. The mixture was diluted with H2O and extracted with DCM. The aq. layer was acidified to pH=3 and extracted with DCM. The comb. org. layers were washed with brine, dried over MgSO4, and conc. in vacuo.
Name
methyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
34 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]2[CH:10]([C:11]([O:13]C)=[O:12])[CH2:9][CH2:8][CH2:7][C:5]=2[N:6]=1.O[Li].O>C1COCC1.CO.O.O>[Br:1][C:2]1[S:3][C:4]2[CH:10]([C:11]([OH:13])=[O:12])[CH2:9][CH2:8][CH2:7][C:5]=2[N:6]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
methyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carboxylate
Quantity
150 mg
Type
reactant
Smiles
BrC=1SC2=C(N1)CCCC2C(=O)OC
Name
LiOH.H2O
Quantity
34 mg
Type
reactant
Smiles
O[Li].O
Name
THF MeOH H2O
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
BrC=1SC2=C(N1)CCCC2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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